Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a fluorophenyl group, a trifluoromethylphenyl group, an ethoxy group, and a dihydropyridazine ring . These groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, a dihydropyridazine ring, and several functional groups would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl and trifluoromethylphenyl groups might undergo electrophilic aromatic substitution reactions, while the ethoxy group might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar and non-polar regions, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would be influenced by the presence of functional groups .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized efficiently and used for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds exhibit unique reactivity and potential as fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006).
- The regioselective cyclocondensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with thiazolylhydrazines led to the formation of ethyl 1-thiazolyl-5-fluoroalkyl-1H-pyrazole-4-carboxylates, as confirmed by NMR and X-ray diffraction data (Pryadeina et al., 2008).
Biological Activity and Applications
- Derivatives of 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a related compound, have shown diverse in vitro biological activities. These derivatives were synthesized and tested for their biological potential (Ziegler et al., 1988).
- Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate has been synthesized and characterized, showing moderate insecticidal activity against Aphis craccivora (Li et al., 2013).
Synthetic and Structural Studies
- The synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones has been conducted using ethyl imidate hydrochlorides, demonstrating diverse chemical structures and potential applications in synthetic chemistry (Bekircan & Bektaş, 2008).
- Synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate have been done, providing insight into the compound's structure through various analytical methods (Sapnakumari et al., 2014).
Future Directions
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-9-5-14(23)6-10-16)34-12-18(30)27-15-7-3-13(4-8-15)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTQKSDPCSLCFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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